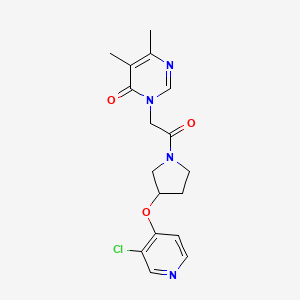
3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that contains multiple functional groups, including pyrrolidine, chloropyridine, and pyrimidinone moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound likely involves a series of stepwise reactions including nucleophilic substitution, coupling reactions, and cyclization steps. For instance:
Nucleophilic Substitution: A suitable starting material, such as a pyrimidinone derivative, might react with a chloropyridine in the presence of a base to introduce the chloropyridinyl group.
Coupling Reaction:
Industrial Production Methods: The large-scale synthesis might involve optimization of these reactions to achieve higher yields and purities. This could include using more efficient catalysts, optimizing reaction times and temperatures, and employing advanced purification techniques like chromatography or crystallization.
化学反应分析
Types of Reactions
Oxidation: This compound could undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: The carbonyl group in the structure could be reduced to an alcohol under reducing conditions using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine ring allows for nucleophilic aromatic substitution reactions, potentially leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols, under basic or acidic conditions.
Major Products: These reactions can lead to a variety of derivatives, each with potentially different biological activities or material properties, including N-oxides, alcohols, and various substituted chloropyridines.
科学研究应用
Chemistry
In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules.
As a reagent for testing new reaction conditions or catalysts.
Biology
Potential as a ligand in biochemical assays.
It can interact with specific proteins or nucleic acids due to its heterocyclic structure.
Medicine
Exploration as a lead compound for drug development.
Evaluation of its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry
Application in the development of new materials with specific properties.
Potential usage in the formulation of agrochemicals or specialty chemicals.
作用机制
The detailed mechanism of action for this compound would depend on its specific interactions in biological or chemical systems. Generally, the molecular structure allows it to interact with various biological targets:
Molecular Targets: Proteins, enzymes, or DNA.
Pathways Involved: Binding to active sites, inhibiting or modulating enzyme activity, or intercalating into DNA.
相似化合物的比较
Comparison with Other Compounds: Compared to other compounds with similar structures, such as those containing pyrimidinone or chloropyridine, 3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one might exhibit unique reactivity and biological activity due to the combination of its functional groups and steric effects.
Similar Compounds
3-(2-(3-((3-bromopyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one: Where the chlorine atom is replaced with a bromine atom, showing different reactivity.
3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-2-amine: Modification of the pyrimidinone ring to an amine, altering its binding properties.
This unique combination of properties and reactivity potential makes this compound a compound of significant interest for future research and application development.
属性
IUPAC Name |
3-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-11-12(2)20-10-22(17(11)24)9-16(23)21-6-4-13(8-21)25-15-3-5-19-7-14(15)18/h3,5,7,10,13H,4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXBQSZWUQZJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
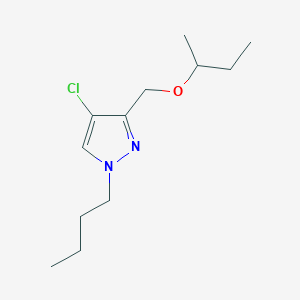
![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)




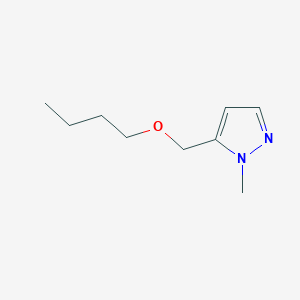
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)
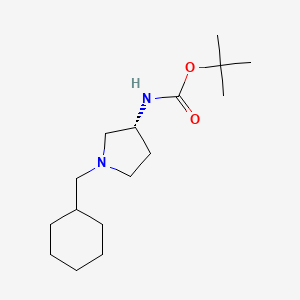
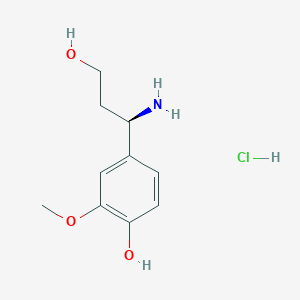
![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)
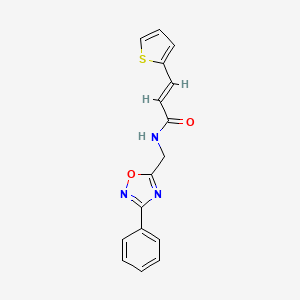
![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2531725.png)
![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)
